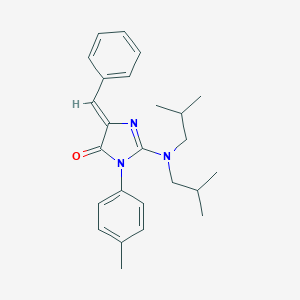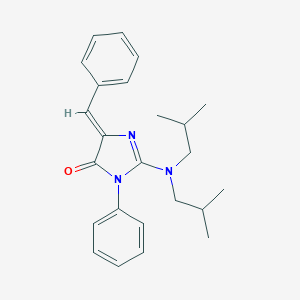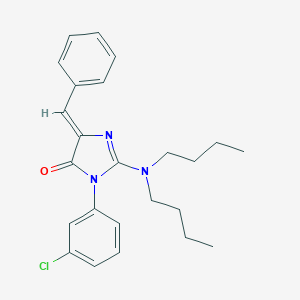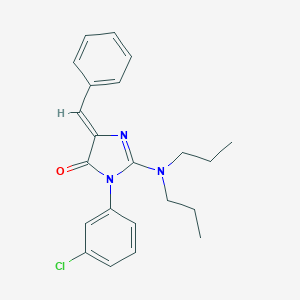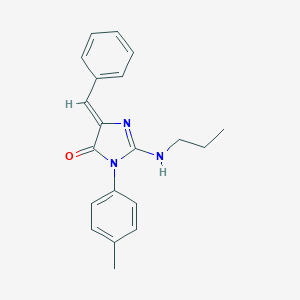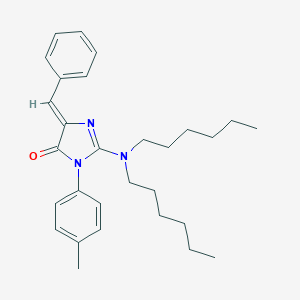![molecular formula C14H12Cl2N4O2 B295995 2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains two oxadiazole rings and a 1,3,4-oxadiazole ring. This compound has been synthesized using various methods and has been found to have potential applications in different fields of science.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole is not fully understood. However, studies have shown that this compound can interact with different cellular targets, leading to its biological activities. In cancer cells, this compound has been found to induce apoptosis by activating caspase-3 and caspase-9. It has also been found to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor.
Biochemical and Physiological Effects
This compound has been found to have different biochemical and physiological effects. In cancer cells, this compound has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In normal cells, this compound has been found to have low toxicity, making it a potential candidate for further development as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole in lab experiments include its high purity, stability, and low toxicity. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are many future directions for the study of 2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole. In the field of medicinal chemistry, further studies are needed to investigate the anticancer properties of this compound and its potential use in combination with other anticancer agents. In the field of materials science, further studies are needed to investigate the fluorescence properties of this compound and its potential use in different applications such as bioimaging and sensing. Overall, the study of this compound has the potential to lead to the development of new drugs and materials with unique properties.
Méthodes De Synthèse
The synthesis of 2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole can be achieved using different methods. One of the most common methods involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with chloromethyl chloroformate in the presence of a base. The resulting intermediate is then reacted with 4-amino-5-(chloromethyl)-1,3,4-oxadiazole to yield the final product.
Applications De Recherche Scientifique
2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole has been found to have potential applications in different fields of science. In the field of medicinal chemistry, this compound has been studied for its potential anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In the field of materials science, this compound has been studied for its potential use as a fluorescent probe. It has been found to exhibit strong fluorescence properties, making it useful for various applications such as bioimaging and sensing.
Propriétés
Formule moléculaire |
C14H12Cl2N4O2 |
|---|---|
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
2-(chloromethyl)-5-[4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H12Cl2N4O2/c1-7-3-10(14-20-18-12(6-16)22-14)8(2)4-9(7)13-19-17-11(5-15)21-13/h3-4H,5-6H2,1-2H3 |
Clé InChI |
LIPKHVQDCWBSBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C2=NN=C(O2)CCl)C)C3=NN=C(O3)CCl |
SMILES canonique |
CC1=CC(=C(C=C1C2=NN=C(O2)CCl)C)C3=NN=C(O3)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




